molecular formula C15H15BrO B8547525 1-(Bromomethyl)-4-[(4-methoxyphenyl)methyl]benzene CAS No. 67205-92-9

1-(Bromomethyl)-4-[(4-methoxyphenyl)methyl]benzene

Cat. No. B8547525
CAS RN: 67205-92-9
M. Wt: 291.18 g/mol
InChI Key: NOAXOHHJDRXMDA-UHFFFAOYSA-N
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Patent
US04153719

Procedure details

4-Benzylbenzyl bromide was prepared from 20 g. of 4-benzylbenzyl alcohol [Maquin et al., Compt. rend. 234, 629-31, 1952] and hydrogen bromide according to the procedure of Example 1, part (e). An oil (25.7 g.) was obtained which was used directly in the next reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC(CO)=CC=1)C1C=CC=CC=1.Br.CO[C:19]1[CH:33]=[CH:32][C:22]([CH2:23][C:24]2[CH:31]=[CH:30][C:27]([CH2:28][Br:29])=[CH:26][CH:25]=2)=[CH:21][CH:20]=1>>[CH2:23]([C:24]1[CH:25]=[CH:26][C:27]([CH2:28][Br:29])=[CH:30][CH:31]=1)[C:22]1[CH:21]=[CH:20][CH:19]=[CH:33][CH:32]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(CO)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CC2=CC=C(CBr)C=C2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oil (25.7 g.) was obtained which
CUSTOM
Type
CUSTOM
Details
was used directly in the next reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=C(CBr)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.